2-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-Inflammatory Applications
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-inflammatory properties. These compounds, including various pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized and evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition activities, demonstrating potential as therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).
Synthesis of Heterocyclic Compounds
Research into the development of new routes to pyridino[2,3-d]pyrimidin-4-one and related derivatives has expanded the toolkit available for the synthesis of heterocyclic compounds. These methodologies enable the creation of complex structures that are valuable in drug discovery and development, showcasing the versatility of pyrimidinone-based compounds in organic chemistry (Hassneen & Abdallah, 2003).
Anticonvulsant and Antidepressant Properties
A series of pyrido[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their anticonvulsant and antidepressant activities. These studies have identified compounds with significant efficacy, surpassing even that of reference drugs, highlighting the potential of pyrimidinone derivatives in treating neurological disorders (Zhang et al., 2016).
Molecular Imaging Applications
The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for the study of peripheral benzodiazepine receptor using positron emission tomography (PET) have been reported. These compounds, radiolabeled with fluorine-18, demonstrate high affinity and selectivity for peripheral benzodiazepine receptors, making them useful tools in the imaging of neuroinflammatory and neurodegenerative diseases (Fookes et al., 2008).
Antimicrobial Activity
Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed mild activities against various strains, contributing to the development of new antimicrobial agents (Gomha et al., 2018).
Future Directions
Properties
IUPAC Name |
5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-11-14(12(2)27-22-11)4-6-18(25)23-8-7-16-15(10-23)19(26)24-9-13(20)3-5-17(24)21-16/h3,5,9H,4,6-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLDMEKUZJSHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.